molecular formula C20H26N4O4 B5330432 1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide

1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide

Cat. No.: B5330432
M. Wt: 386.4 g/mol
InChI Key: ASLFWBAXGHDQQI-UHFFFAOYSA-N
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Description

1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a methoxyphenyl group, an oxadiazole ring, and a piperidine ring

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-14-18(22-28-21-14)13-23(2)20(26)16-6-9-19(25)24(12-16)11-10-15-4-7-17(27-3)8-5-15/h4-5,7-8,16H,6,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLFWBAXGHDQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NON=C1CN(C)C(=O)C2CCC(=O)N(C2)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the methoxyphenyl ethyl intermediate: This step involves the reaction of 4-methoxybenzaldehyde with ethylmagnesium bromide to form 1-(4-methoxyphenyl)ethanol. This intermediate is then converted to 1-(4-methoxyphenyl)ethyl bromide using hydrobromic acid.

    Synthesis of the oxadiazole ring: The oxadiazole ring is synthesized by reacting 4-methyl-1,2,5-oxadiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with methylamine to form the amide.

    Formation of the piperidine ring: The piperidine ring is synthesized by reacting 3-piperidone with the methoxyphenyl ethyl intermediate in the presence of a base such as sodium hydride.

    Final coupling reaction: The final step involves coupling the piperidine intermediate with the oxadiazole intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of alternative reagents, solvents, and reaction conditions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group.

    Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Formation of 1-[2-(4-hydroxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide.

    Reduction: Formation of 1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-hydroxypiperidine-3-carboxamide.

    Substitution: Formation of 1-[2-(4-chlorophenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide.

Scientific Research Applications

1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Potential therapeutic applications are explored, including its use as a lead compound for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: Used in the development of new materials and chemical processes. Its unique chemical properties make it valuable for industrial applications such as catalysis and material science.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target being studied.

Comparison with Similar Compounds

1-[2-(4-methoxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-[2-(4-hydroxyphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-[2-(4-chlorophenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide: Similar structure but with a chlorine atom instead of a methoxy group.

    1-[2-(4-methylphenyl)ethyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-6-oxopiperidine-3-carboxamide: Similar structure but with a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

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